molecular formula C7H10 B13731672 Tricyclo[4.1.0.01,3]heptane CAS No. 174-73-2

Tricyclo[4.1.0.01,3]heptane

Cat. No.: B13731672
CAS No.: 174-73-2
M. Wt: 94.15 g/mol
InChI Key: JEATYLXCUMDKCF-UHFFFAOYSA-N
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Description

Tricyclo[4.1.0.01,3]heptane is a polycyclic hydrocarbon with a unique structure characterized by three interconnected rings. This compound is of significant interest in organic chemistry due to its strained ring system, which imparts unique reactivity and properties. The structure consists of a bicyclo[1.1.0]butane core fused with a cyclopropane ring, making it a fascinating subject for theoretical and practical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricyclo[4.1.0.01,3]heptane can be synthesized through various methods, including photochemical and thermal reactions. One common approach involves the photochemical isomerization of substituted cyclodeca-1,6-diene via intramolecular [2+2]-cycloaddition . Another method includes the reaction of tricyclo[4.1.0.02,7]heptane with specific reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound is not widely established due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up with appropriate modifications to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: Tricyclo[4.1.0.01,3]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of less strained ring systems.

    Substitution: Substitution reactions, particularly with halogens and other electrophiles, are common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.

Major Products:

    Oxidation: Products include various oxygenated derivatives.

    Reduction: Reduced forms of the compound with less ring strain.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Tricyclo[4.1.0.01,3]heptane has several applications in scientific research:

    Chemistry: Used as a model compound to study ring strain and reactivity.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential use in drug design due to its unique structure.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of tricyclo[4.1.0.01,3]heptane involves its ability to undergo various chemical transformations due to its strained ring system. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s strained bonds are more susceptible to attack by oxidizing agents, leading to the formation of oxygenated products .

Comparison with Similar Compounds

Uniqueness: Tricyclo[41001,3]heptane is unique due to its highly strained ring system, which imparts distinct reactivity and properties

Properties

CAS No.

174-73-2

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

tricyclo[4.1.0.01,3]heptane

InChI

InChI=1S/C7H10/c1-2-6-4-7(6)3-5(1)7/h5-6H,1-4H2

InChI Key

JEATYLXCUMDKCF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC23C1C3

Origin of Product

United States

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